![molecular formula C10H18ClNOS B1477634 3-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide CAS No. 2098027-10-0](/img/structure/B1477634.png)
3-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide
Overview
Description
3-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is a chemical compound with the molecular formula C10H18ClNOS . Its average mass is 235.774 Da and its monoisotopic mass is 235.079758 Da .
Molecular Structure Analysis
The molecular structure of 3-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide consists of 10 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .Scientific Research Applications
Herbicidal Activity
- Certain chloro and ethoxy-substituted thiadiazolo[2,3-a]pyrimidinyl propanamides have demonstrated effective herbicidal activity. This suggests that structurally similar compounds, like "3-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide," might also be explored for their potential as herbicides or in related agricultural applications (Liu et al., 2007).
Antimicrobial Properties
- Arylsubstituted halogen(thiocyanato)amides have been synthesized and evaluated for their antimicrobial properties, indicating that compounds with similar structural features could be potential candidates for developing new antimicrobial agents (Baranovskyi et al., 2018).
Synthesis and Structural Analysis
- The synthesis of complex amides and their crystal structures provide foundational knowledge for the chemical manipulation and characterization of related compounds, which could be applicable to the synthesis and study of "3-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide" (Huang Ming-zhi et al., 2005).
Enzyme Inhibition for Therapeutic Applications
- Compounds synthesized with specific structural features have been evaluated as enzyme inhibitors, suggesting potential therapeutic applications. This area of research could be relevant for exploring the biological activity and therapeutic potential of "3-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide" (Mathew et al., 2015).
properties
IUPAC Name |
3-chloro-N-ethyl-N-(thian-4-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNOS/c1-2-12(10(13)3-6-11)9-4-7-14-8-5-9/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXSKTBDKULILF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCSCC1)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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